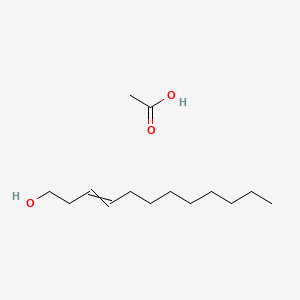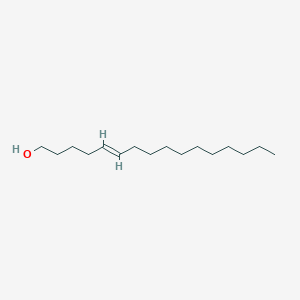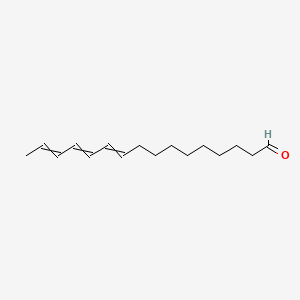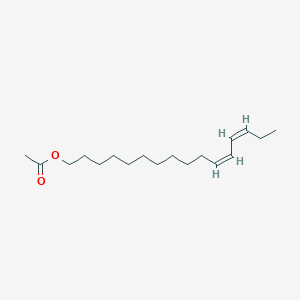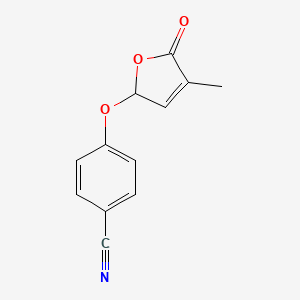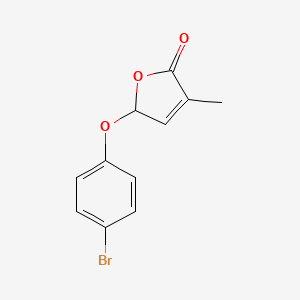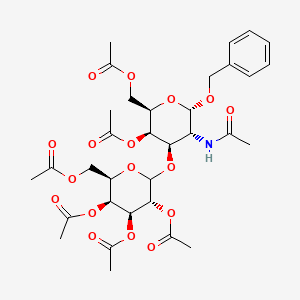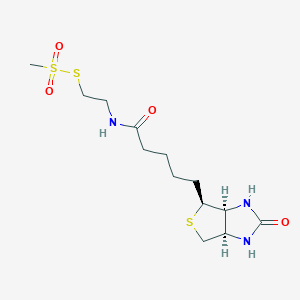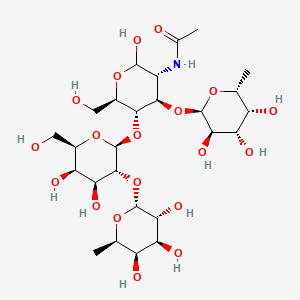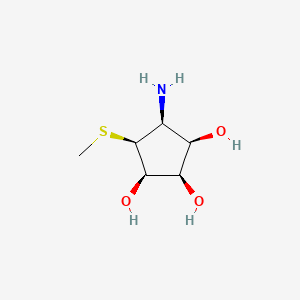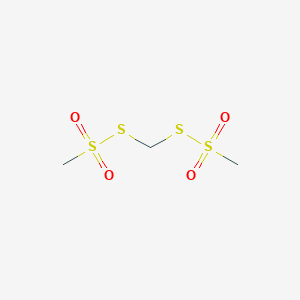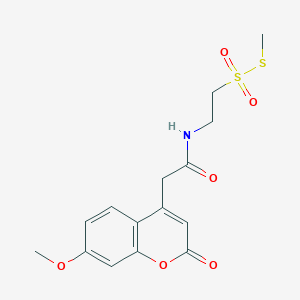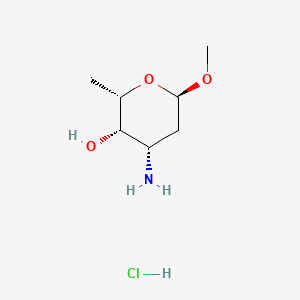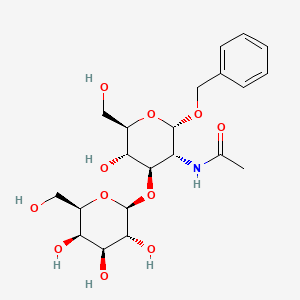
苄基 2-乙酰氨基-2-脱氧-3-O-(β-D-半乳糖基)-α-D-葡萄糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a complex carbohydrate derivative that plays a significant role in the field of biomedicine. This compound is known for its potential therapeutic applications, particularly in the exploration of pharmacological targets and drug synthesis.
科学研究应用
Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in glycosylation reactions and as a building block for more complex carbohydrate structures.
Biology: Plays a role in studying cell surface interactions and glycoprotein functions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific carbohydrate-binding proteins.
Industry: Utilized in the synthesis of glycosylated compounds for various applications, including pharmaceuticals and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside typically involves the glycosylation of benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside with a galactose donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually include anhydrous solvents and low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as periodic acid, leading to the cleavage of vicinal diols.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, which can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the anomeric carbon, using reagents like halides or azides.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or azides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Cleavage products such as aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycosides depending on the nucleophile used.
作用机制
The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves its interaction with specific enzymes and proteins. It acts as a substrate for enzymes such as UDP-GlcNAc:Gal1-beta-3GalNAc transferase and sialyltransferase, facilitating the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions .
相似化合物的比较
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-4,6-benzylidene-a-D-glucopyranoside
Uniqueness
Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both acetamido and benzyl groups. These structural features confer distinct biochemical properties, making it a valuable tool in glycoscience research and drug development .
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDRTQFLXCNCAG-DWFGKLAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747096 |
Source


|
| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50692-66-5 |
Source


|
| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
